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Compound of Interest

Compound Name: (R)-(-)-1-Cbz-3-pyrrolidinol

Cat. No.: B024777

Introduction: (R)-(-)-1-Cbz-3-pyrrolidinol, also known as (R)-1-(Benzyloxycarbonyl)-3-
pyrrolidinol, is a valuable chiral building block in synthetic organic chemistry, particularly in the
development of pharmaceutical agents. Its rigid pyrrolidine scaffold and defined
stereochemistry make it a crucial intermediate for creating complex molecular architectures.
This guide provides a comprehensive overview of its spectroscopic characteristics, detailed
experimental protocols for analysis, and a generalized workflow for spectroscopic
characterization.

Note on Data Availability: Despite being a commercially available compound (CAS No. 100858-
33-1), a complete set of experimentally-derived and published spectroscopic data for (R)-(-)-1-
Cbz-3-pyrrolidinol is not readily accessible in common scientific literature and spectral
databases. Therefore, the quantitative data presented in the following tables are predicted
based on the known chemical structure and typical values for the constituent functional groups.
These predictions are intended to serve as a reference for researchers in identifying and
characterizing this molecule.

Physicochemical Properties:
e Molecular Formula: C12H15sNOs3[1]
e Molecular Weight: 221.25 g/mol [1]

e Appearance: White to brown crystal or powder[2]
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e Melting Point: 74-79 °C[1][2]

Predicted Spectroscopic Data

The following sections provide the expected spectroscopic data for (R)-(-)-1-Cbz-3-

pyrrolidinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Chloroform-d (CDCls)

Table 1: Predicted *H NMR Spectroscopic Data

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aromatic protons
~7.35 Multiplet 5H
(CeH5s)
Benzylic protons (-
~5.15 Singlet 2H yiep (
CHz-Ph)
) -CH-OH proton on
~4.50 Multiplet 1H S
pyrrolidine ring
Pyrrolidine ring
~3.40 - 3.80 Multiplet 4H protons (-CH2-N-
CH2-)
. Pyrrolidine ring
~2.00-2.20 Multiplet 2H
protons (-CHz-)
~ 1.90 (variable) Broad Singlet 1H Hydroxyl proton (-OH)

Table 2: Predicted 13C NMR Spectroscopic Data
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Chemical Shift (6) ppm

Assignment

~155.0 Carbonyl carbon (N-C=0)

~136.5 Quaternary aromatic carbon (C-CHyz)
~128.5 Aromatic carbons (ortho/para-C)

~128.0 Aromatic carbons (meta-C)

~69.0 Pyrrolidine carbon (-CH-OH)

~67.0 Benzylic carbon (-CHz-Ph)

~55.0/46.0 Pyrrolidine carbons adjacent to N (-CHz-N)
~35.0 Pyrrolidine carbon (-CHz-)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber . . . .
(cm—9) Intensity Vibration Type Functional Group
~ 3400 Strong, Broad O-H Stretch Alcohol
~ 3030 Medium C-H Stretch Aromatic
~ 2850 - 2960 Medium C-H Stretch Aliphatic (Pyrrolidine)
~1690- 1710 Strong C=0 Stretch Carbamate (Urethane)
~ 1450 - 1495 Medium C=C Stretch Aromatic Ring
~ 1230 - 1250 Strong C-O Stretch Carbamate/Alcohol
~ 1100 - 1150 Strong C-N Stretch Amine
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
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m/z Value lon Type Predicted Fragmentation
221 [M]* Molecular lon
Loss of water from the
203 [M - H20]*
hydroxyl group
Cleavage of the pyrrolidine
178 [M - CsHsOJ* _
ring
130 [M - CeHsCH2]* Loss of the benzyl group
Tropylium ion (from benzyl
91 [C7HA]* by ( Y

group)

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data described

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of (R)-(-)-1-Cbz-3-pyrrolidinol in 0.6-
0.7 mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-ds). The solvent should be
chosen based on sample solubility and to avoid signal overlap with protons of interest.

Filtration: Filter the solution through a pipette containing a small plug of glass wool directly
into a 5 mm NMR tube to remove any particulate matter.

Data Acquisition:

o Acquire *H NMR spectra on a 400 MHz or higher spectrometer. Standard acquisition
parameters include a 30-45° pulse angle and a sufficient relaxation delay (typically 1-5
seconds) to ensure quantitative integration.

o Acquire 13C NMR spectra using a proton-decoupled pulse sequence to simplify the
spectrum to singlets for each unique carbon atom.

Data Processing:
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o Process the raw data (Free Induction Decay) using a Fourier transform.

o Reference the spectra to the residual solvent peak (e.g., CDClIs at 7.26 ppm for 1H and
77.16 ppm for 13C).

o Perform phase and baseline corrections to ensure accurate signal integration and
interpretation.

Infrared (IR) Spectroscopy

e Sample Preparation (Thin Solid Film):

o Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile
solvent like dichloromethane or acetone.

o Drop the resulting solution onto a salt plate (e.g., NaCl or KBr).

o Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the

plate.
o Data Acquisition:
o Place the salt plate in the sample holder of an FTIR spectrometer.
o Acquire a background spectrum of the clean, empty sample compartment.

o Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-
400 cm~1,

o Data Processing: The instrument software automatically ratios the sample spectrum against
the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

e Sample Preparation:

o Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent compatible with
the ionization method, such as methanol or acetonitrile for Electrospray lonization (ESI).
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o Ensure the sample is fully dissolved and free of salts or non-volatile buffers.

o Data Acquisition:

o Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct
infusion using a syringe pump or through an LC system.

o Acquire the mass spectrum in positive ion mode to observe the molecular ion [M+H]* or
other adducts.

o To obtain fragmentation data, perform a tandem MS (MS/MS) experiment where the
molecular ion is isolated and fragmented.

» Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and
characteristic fragment ions, which helps in confirming the molecular weight and elucidating
the structure.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel or
known chemical compound.
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Compound Synthesis & Purification

Synthesis of
(R)-(-)-1-Cbz-3-pyrrolidinol

'
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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